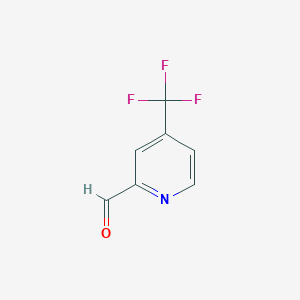

4-(Trifluoromethyl)pyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSTSIMTSEJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563712 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132470-83-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-(trifluoromethyl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the aldehyde functionality serves as a versatile handle for further chemical modifications. This document outlines a two-step synthetic route starting from the commercially available 2-bromo-4-(trifluoromethyl)pyridine, proceeding through a key alcohol intermediate, and culminating in the target aldehyde. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis commences with a lithium-halogen exchange on 2-bromo-4-(trifluoromethyl)pyridine, followed by quenching with formaldehyde to yield (4-(trifluoromethyl)pyridin-2-yl)methanol. Subsequent mild oxidation of this primary alcohol affords the desired this compound.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol

This initial step involves the conversion of the bromo-functionalized pyridine to the corresponding primary alcohol. A lithium-halogen exchange reaction is employed to generate a highly reactive organolithium intermediate, which is then trapped with formaldehyde.

Experimental Protocol

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde or formaldehyde gas

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried flask, dropping funnel, syringe)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

-

n-Butyllithium (1.1 eq.) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

A source of anhydrous formaldehyde (e.g., depolymerized paraformaldehyde) is introduced to the reaction mixture. Alternatively, formaldehyde gas can be bubbled through the solution. The reaction is stirred for an additional 2-3 hours at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (4-(trifluoromethyl)pyridin-2-yl)methanol.

Quantitative Data

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by NMR) | >95% |

| Appearance | White to off-white solid |

Logical Workflow for Step 1

Caption: Workflow for the synthesis of (4-(trifluoromethyl)pyridin-2-yl)methanol.

Step 2: Synthesis of this compound

The final step is the mild oxidation of the primary alcohol, (4-(trifluoromethyl)pyridin-2-yl)methanol, to the target aldehyde. Several reagents are suitable for this transformation, with Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), and activated Manganese dioxide (MnO₂) being common choices to prevent over-oxidation to the carboxylic acid. The use of Dess-Martin periodinane is highlighted here due to its mild reaction conditions and high selectivity.[1][2]

Experimental Protocol (using Dess-Martin Periodinane)

Materials:

-

(4-(Trifluoromethyl)pyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

To a solution of (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM, Dess-Martin periodinane (1.2 eq.) is added in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Alternative Oxidation Reagents

-

Pyridinium Chlorochromate (PCC): PCC (1.5 eq.) in DCM can be used to oxidize the alcohol to the aldehyde.[3][4][5] The reaction is typically stirred at room temperature for several hours.[4] Work-up involves filtration through a pad of silica or Florisil to remove chromium salts.[6]

-

Manganese Dioxide (MnO₂): Activated MnO₂ (5-10 eq. by weight) in a solvent like DCM or chloroform is effective for the oxidation of benzylic-type alcohols.[6][7][8] The reaction is heterogeneous and requires vigorous stirring for an extended period (often overnight).[6] Work-up involves simple filtration of the MnO₂.

Quantitative Data

| Parameter | Value (using DMP) |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

| Appearance | Colorless to pale yellow oil or solid |

Signaling Pathway for Oxidation

Caption: Logical flow of the oxidation reaction to the final product.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Active Manganese Dioxide Oxidation in Organic Chemistry - Part II | Semantic Scholar [semanticscholar.org]

A Technical Guide to 4-(Trifluoromethyl)picolinaldehyde: Physicochemical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(trifluoromethyl)picolinaldehyde, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-(trifluoromethyl)picolinaldehyde. It is important to note that while some of these properties have been experimentally determined and reported in chemical supplier databases, others are calculated estimates.

Table 1: General and Physical Properties [1][2]

| Property | Value | Source |

| CAS Number | 132470-83-8 | Chemical Supplier Catalogs[1] |

| Molecular Formula | C₇H₄F₃NO | Chemical Supplier Catalogs[1][2] |

| Molecular Weight | 175.11 g/mol | Chemical Supplier Catalogs[1][2] |

| Density | 1.37 g/cm³ | Calculated[1] |

| Boiling Point | 194.351 °C at 760 mmHg | Calculated[1] |

| Flash Point | 71.341 °C | Calculated[1] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

Table 2: Chromatographic and Spectroscopic Properties

| Property | Value | Source |

| LogP | 1.9129 | Calculated[2] |

| Exact Mass | 175.0245 m/z | PubChem[4] |

Table 3: Solubility and pKa (Predicted)

| Property | Value | Notes |

| Aqueous Solubility | Data not available | Due to the aromatic and trifluoromethyl moieties, low aqueous solubility is expected. |

| pKa | Data not available | The pyridine nitrogen is expected to be basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups. |

Experimental Protocols

Synthesis: A Generalized Approach

The synthesis of 4-(trifluoromethyl)picolinaldehyde can be envisioned through a multi-step process, likely starting from a commercially available substituted picoline. A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization of reaction conditions, solvents, and catalysts.

-

Halogenation of a Picoline Precursor: A suitable starting material, such as 4-methyl-2-chloropyridine, would first be halogenated at the methyl group. This is typically achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator.

-

Trifluoromethylation: The resulting halomethylpyridine can then be converted to the trifluoromethyl derivative. A common method for this transformation is the use of a fluorinating agent such as antimony trifluoride (Swarts reaction) or more modern reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst.

-

Oxidation to the Aldehyde: The 2-chloro-4-(trifluoromethyl)pyridine intermediate would then be oxidized to the corresponding aldehyde. This can be achieved through various methods, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or by using manganese dioxide (MnO₂).

-

Purification: The crude product would require purification, likely through column chromatography on silica gel using a gradient of ethyl acetate and hexanes.

Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4-(trifluoromethyl)picolinaldehyde. While a specific experimental protocol is not available, a general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expected Chemical Shifts:

-

The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[5][6]

-

The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm) and will exhibit splitting patterns (doublets, triplets, or more complex multiplets) depending on their coupling with adjacent protons.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Expected Chemical Shifts:

-

The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 190-200 ppm.[6]

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

-

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-(trifluoromethyl)picolinaldehyde.

References

- 1. 4-(Trifluoromethyl)picolinaldehyde | CAS 132470-83-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Trifluoromethyl)picolinaldehyde | 132470-83-8 [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

Elucidation and Confirmation of CAS 132470-83-8: A Technical Guide to the Structure of 4-(Trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of the chemical compound identified by CAS number 132470-83-8, known as 4-(Trifluoromethyl)picolinaldehyde. The document details a plausible synthetic pathway and outlines the analytical methodologies crucial for its structural verification, including mass spectrometry, infrared spectroscopy, and multi-nuclear NMR spectroscopy. This guide is intended to serve as a practical reference for professionals engaged in chemical research and pharmaceutical development.

Compound Identification and Synthesis

The compound with CAS number 132470-83-8 is identified as 4-(Trifluoromethyl)picolinaldehyde.[1][2][3][4][5] Its molecular formula is C₇H₄F₃NO, and it has a molecular weight of approximately 175.11 g/mol .[1][3][5] The structure consists of a pyridine ring substituted with an aldehyde group at the 2-position and a trifluoromethyl group at the 4-position.

A viable synthetic route to this compound involves the formylation of a pre-existing substituted pyridine.[6] A common method for such a transformation is the reaction of a lithiated pyridine species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)picolinaldehyde

The following protocol describes a laboratory-scale synthesis of 4-(Trifluoromethyl)picolinaldehyde from 2-bromo-4-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine

-

Anhydrous Toluene

-

n-Butyllithium (2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

A solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous toluene (approx. 4 mL per mmol of substrate) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise, and the reaction is allowed to stir at -78 °C for 1 hour.

-

The reaction is slowly warmed to room temperature and stirred for an additional hour.

-

The reaction is quenched by the careful addition of 1 M hydrochloric acid.

-

The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-(Trifluoromethyl)picolinaldehyde.

Structure Elucidation and Confirmation

The confirmation of the synthesized product as 4-(Trifluoromethyl)picolinaldehyde requires a combination of spectroscopic techniques. The data from these analyses provide unambiguous evidence for the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected Exact Mass | [M+H]⁺: 176.0318 or M⁺˙: 175.0245 |

| Molecular Formula | C₇H₄F₃NO |

The fragmentation pattern in the mass spectrum would likely show the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃), further corroborating the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3050-3100 | C-H stretching | Aromatic (Pyridine) |

| ~2820 and ~2720 | C-H stretching (Fermi doublet) | Aldehyde |

| ~1700-1720 | C=O stretching | Aldehyde |

| ~1550-1600 | C=C and C=N stretching | Aromatic (Pyridine) |

| ~1100-1350 | C-F stretching (strong, multiple bands) | Trifluoromethyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and spatial relationships of the atoms.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde proton |

| ~8.9 | Doublet (d) | 1H | Proton at C6 |

| ~8.0 | Singlet (s) | 1H | Proton at C3 |

| ~7.8 | Doublet (d) | 1H | Proton at C5 |

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde Carbonyl (C=O) |

| ~153 | C2 (carbon bearing CHO) |

| ~151 | C6 |

| ~140 (quartet) | C4 (carbon bearing CF₃) |

| ~124 | C3 |

| ~122 (quartet) | C5 |

| ~122 (quartet) | Trifluoromethyl Carbon (CF₃) |

¹⁹F NMR: The fluorine NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -64 | Singlet (s) | Trifluoromethyl (CF₃) |

Visualized Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for the synthesis and structure confirmation, as well as the logical connections between the spectroscopic data and the final elucidated structure.

References

- 1. Buy 4-Nitro-6-(trifluoromethyl)picolinaldehyde | 1289191-29-2 [smolecule.com]

- 2. 132470-83-8 Cas No. | 4-(Trifluoromethyl)pyridine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-suppliers.eu [chemical-suppliers.eu]

- 5. chemscene.com [chemscene.com]

- 6. 132470-83-8 | 4-(Trifluoromethyl)picolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Formyl-4-(Trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-(trifluoromethyl)pyridine, a heterocyclic aldehyde, is a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the 4-position and the formyl group at the 2-position significantly influences the reactivity of the pyridine ring and the aldehyde functionality. This guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this versatile molecule, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.

Synthesis of 2-Formyl-4-(Trifluoromethyl)pyridine

The synthesis of 2-formyl-4-(trifluoromethyl)pyridine can be approached through several routes, primarily involving the formylation of a pre-functionalized pyridine ring or the oxidation of a methyl or hydroxymethyl group at the 2-position.

One common strategy involves the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this process, a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the formylating agent.[3] While pyridine itself is generally not reactive enough for this reaction, the introduction of an activating group or the use of a more reactive pyridine derivative can facilitate the transformation.

Another viable route is the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. Various oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for 2-formyl-4-(trifluoromethyl)pyridine.

Key Reactivity Profile

The reactivity of 2-formyl-4-(trifluoromethyl)pyridine is dominated by the electrophilic nature of the aldehyde carbon and the influence of the trifluoromethyl group on the pyridine ring.

Nucleophilic Addition Reactions

The formyl group is highly susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, making it readily reactive with a wide range of nucleophiles.[4]

Table 1: Overview of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Hydride (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Amines (R-NH₂) | Imine/Schiff Base |

A general mechanism for nucleophilic addition is depicted below:

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. orgsyn.org [orgsyn.org]

electronic effects of the trifluoromethyl group on the pyridine ring

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent imparts a unique combination of electronic, physical, and metabolic properties that are highly advantageous for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The CF₃ group is one of the most potent electron-withdrawing groups used in structural organic chemistry, a property that profoundly alters the reactivity and basicity of the pyridine ring.[1] This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of novel molecules.

The key impacts of the trifluoromethyl group on the pyridine ring include:

-

Profound Basicity Reduction: A strong decrease in the pKa of the pyridine nitrogen due to potent inductive electron withdrawal.

-

Enhanced Electrophilicity: Increased susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr), a critical feature for synthetic derivatization.

-

Altered Spectroscopic Signatures: Predictable downfield shifts in ¹H and ¹³C NMR spectra and a characteristic signal in ¹⁹F NMR, providing valuable diagnostic information.

-

Increased Metabolic Stability: The strength of the C-F bond enhances resistance to metabolic degradation, often leading to a longer biological half-life.[2]

-

Enhanced Lipophilicity: A significant increase in lipophilicity compared to a hydrogen atom, which can improve membrane permeability and bioavailability.[2]

Fundamental Electronic Effects of the Trifluoromethyl Group

The influence of the CF₃ group on the electronic structure of the pyridine ring is dominated by its powerful inductive effect, with negligible contribution from resonance.

Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its strong electron-withdrawing inductive effect (-I).[1][3] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the sigma (σ) bond connecting the carbon of the CF₃ group to the pyridine ring. This creates a strong dipole that pulls electron density away from the aromatic system.[3][4] This withdrawal of electron density deactivates the ring towards electrophilic attack but significantly activates it towards nucleophilic attack.

Resonance Effect

The trifluoromethyl group does not possess lone pairs or π-orbitals that can effectively overlap with the pyridine ring's π-system. Therefore, it is considered to have a negligible resonance effect.[3] For practical purposes in compound development, the trifluoromethyl group can be treated as a purely and strongly electron-withdrawing substituent.[5]

Quantitative Analysis of Electronic Effects

The electronic impact of the CF₃ group can be quantified through several experimental and calculated parameters, including pKa values, Hammett constants, and NMR chemical shifts.

Effect on Basicity (pKa)

The strong -I effect of the trifluoromethyl group significantly reduces the electron density on the pyridine nitrogen atom. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a weaker base and a lower pKa value compared to unsubstituted pyridine.

| Compound | Position of CF₃ | pKa (in H₂O) | Reference |

| Pyridine | - | 5.25 | [6] |

| 2-Trifluoromethylpyridine | 2 | ~1.0 (estimated) | Strong decrease expected |

| 3-Trifluoromethylpyridine | 3 | 3.50 | [7] |

| 4-Trifluoromethylpyridine | 4 | 1.78 | [8] |

Table 1: Comparison of pKa values for pyridine and trifluoromethyl-substituted pyridines.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the influence of a substituent on the reactivity of an aromatic ring. The Hammett constant, σ, for the trifluoromethyl group is positive, confirming its electron-withdrawing nature. The magnitude of σ indicates the strength of this effect.

| Constant | Value | Description |

| σₚ (para) | 0.54 | Strong electron-withdrawing effect at the para position.[5] |

| σₘ (meta) | 0.43 | Significant electron-withdrawing effect at the meta position. |

Table 2: Hammett constants for the trifluoromethyl group.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for observing the electronic consequences of CF₃ substitution.

-

¹H & ¹³C NMR: The electron-withdrawing nature of the CF₃ group deshields the nuclei within the pyridine ring, causing their corresponding signals to shift downfield (to higher ppm values) relative to unsubstituted pyridine.

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds.[9] The chemical shift of the CF₃ group is a valuable diagnostic tool. For CF₃ groups attached to an aromatic ring, the signal typically appears in the range of -50 to -70 ppm (relative to CFCl₃).[9] The precise chemical shift is sensitive to the electronic environment, making it a useful probe for studying molecular interactions.[10]

| Compound | Position of CF₃ | ¹⁹F Chemical Shift (δ, ppm) |

| 2-Trifluoromethylpyridine | 2 | -68.4 |

| 3-Trifluoromethylpyridine | 3 | -63.5 |

| 4-Trifluoromethylpyridine | 4 | -65.2 |

Table 3: Typical ¹⁹F NMR chemical shifts for trifluoromethylpyridines.

Impact on Chemical Reactivity

The electronic perturbation caused by the CF₃ group profoundly influences the reactivity of the pyridine ring in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group strongly activates the pyridine ring towards SNAr reactions. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. This effect is particularly pronounced when the CF₃ group is positioned ortho or para to the leaving group. This enhanced reactivity is exploited in the synthesis of many agrochemicals and pharmaceuticals.[5][11] For instance, the decomposition of the herbicide flazasulfuron proceeds via an intramolecular SNAr reaction, a process triggered by the high electronegativity of the CF₃ group on the pyridine ring.[5][11]

Electrophilic Aromatic Substitution

Conversely, the CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution. The strong inductive withdrawal of electron density makes the ring a much poorer nucleophile, rendering reactions with electrophiles more difficult and requiring harsher conditions.[4] When such reactions do occur, the CF₃ group acts as a meta-director (relative to its own position), guiding the incoming electrophile to positions where the deactivating effect is minimized.[12]

Experimental Protocols

Synthesis: Chlorine/Fluorine Exchange Method

A common industrial method for synthesizing trifluoromethylpyridines involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[5][13]

General Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:

-

Reactor Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a metal halide catalyst, such as FeCl₃ or FeF₃ (1-10 mol%).[13]

-

Starting Material: 2-Chloro-5-(trichloromethyl)pyridine is added to the reactor.

-

Fluorination: The reactor is sealed and cooled. Anhydrous liquid hydrogen fluoride (at least 3 molar equivalents) is carefully added.[13]

-

Reaction: The mixture is heated to a temperature range of 150-180°C. The reaction is conducted under super-atmospheric pressure (e.g., 5-1,200 psig) and maintained for several hours until the conversion is complete, as monitored by GC analysis.[13]

-

Work-up: After cooling and carefully venting the excess HF, the reaction mixture is neutralized with an aqueous base (e.g., KOH or Na₂CO₃).

-

Purification: The organic phase is separated, washed, and dried. The final product is purified by fractional distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

pKa Determination by ¹⁹F NMR Spectroscopy

The pKa of a trifluoromethyl-substituted pyridine can be accurately determined by monitoring the pH-dependent chemical shift of the ¹⁹F NMR signal.[14]

General Protocol:

-

Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in D₂O (e.g., 20 mg/mL).[15]

-

pH Adjustment: Prepare a series of ~10-12 samples in NMR tubes. To each tube, add an aliquot of the stock solution and varying amounts of dilute DCl and NaOD solutions to span a pH range from approximately pKa - 2 to pKa + 2.

-

pH Measurement: Measure the precise pH* of each sample using a calibrated pH meter. Convert the measured pH* to pD using the formula: pD = pH* + 0.4.[15]

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of the measured pD.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the sigmoid curve, where the concentration of the protonated and neutral species are equal.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through a strong electron-withdrawing inductive effect. This effect fundamentally alters the base strength, spectroscopic properties, and chemical reactivity of the molecule. It significantly lowers the pKa of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution, while deactivating it for electrophilic substitution. A thorough understanding of these principles, supported by the quantitative data and protocols presented in this guide, is essential for professionals in the fields of drug discovery and agrochemical development, enabling the rational design of next-generation molecules with optimized efficacy, stability, and bioavailability.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. Khan Academy [khanacademy.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. homework.study.com [homework.study.com]

- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing the metabolic stability and binding affinity of derivative compounds. The aldehyde functionality at the 2-position provides a reactive handle for the synthesis of a diverse range of molecular architectures, including Schiff bases and hydrazones, which are prominent pharmacophores in many biologically active agents. This document outlines the application of this compound in the development of kinase inhibitors, with a focus on p21-activated kinases (PAKs), which are implicated in oncogenesis.

Application: Synthesis of p21-Activated Kinase (PAK) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and motility.[1] Dysregulation of PAK signaling is associated with various cancers, making them an attractive target for therapeutic intervention.[1][2] The synthesis of hydrazone derivatives from this compound has emerged as a promising strategy for developing novel PAK inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives from this compound

This protocol describes the synthesis of a lead compound, (E)-N'-((4-(trifluoromethyl)pyridin-2-yl)methylene)-4-methoxybenzohydrazide, a potential PAK1 inhibitor.

Materials:

-

This compound

-

4-Methoxybenzohydrazide

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 175.11 mg).

-

Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

-

Addition of Hydrazide: Add 4-methoxybenzohydrazide (1.0 mmol, 166.17 mg) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the in vitro biological activity of a series of synthesized hydrazone derivatives of this compound against p21-activated kinase 1 (PAK1).

| Compound ID | R-Group on Hydrazide | PAK1 IC₅₀ (nM) |

| 1a | 4-Methoxy | 25 |

| 1b | 4-Chloro | 48 |

| 1c | 4-Nitro | 62 |

| 1d | 3,4-Dimethoxy | 18 |

| 1e | Unsubstituted Phenyl | 85 |

Data is representative and for illustrative purposes.

Mandatory Visualizations

Conclusion

This compound serves as a crucial starting material for the synthesis of novel kinase inhibitors. The straightforward condensation reaction to form hydrazones allows for the rapid generation of a library of compounds for biological screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, making these derivatives attractive candidates for further drug development. The presented protocols and data highlight a clear workflow for the synthesis and evaluation of such compounds, demonstrating the utility of this compound in modern medicinal chemistry research. Future work could explore the synthesis of other derivatives, such as Schiff bases, and their evaluation against a broader panel of kinases to identify new therapeutic opportunities.

References

Application Notes and Protocols for Schiff Base Condensation with 4-(Trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases is often straightforward, proceeding via a nucleophilic addition-elimination mechanism.

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting Schiff base.

Applications

Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde are valuable intermediates and final products in various areas of research and development:

-

Medicinal Chemistry: These compounds serve as scaffolds for the development of novel therapeutic agents. Their potential biological activities are a key area of investigation.

-

Ligand Synthesis: The imine nitrogen and the pyridine nitrogen can act as coordination sites for metal ions, making these Schiff bases useful as ligands in coordination chemistry and catalysis.

-

Material Science: The unique electronic properties imparted by the trifluoromethyl group can be exploited in the design of new materials with specific optical or electronic characteristics.

Experimental Protocols

This section details a general procedure for the synthesis of Schiff bases via the condensation of 4-(trifluoromethyl)picolinaldehyde with various primary amines.

Materials:

-

4-(Trifluoromethyl)picolinaldehyde

-

Primary amine (e.g., aniline, substituted anilines, aminophenols)

-

Absolute Ethanol (or other suitable alcohol like methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Filtration apparatus (Büchner funnel and filter paper)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)picolinaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

Addition of Amine: To the stirred solution of the aldehyde, add the primary amine (1.0-1.1 eq.). If the amine is a solid, it can be added directly or dissolved in a small amount of ethanol before addition.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reaction: The reaction can be performed at room temperature or under reflux.[2] The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[2]

-

Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base product may precipitate out of the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative data for the synthesis of Schiff bases from various aldehydes and amines, illustrating typical reaction conditions and outcomes.

| Aldehyde | Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(Trifluoromethyl)picolinaldehyde | Aniline | Ethanol | Acetic Acid | Reflux | 6 | 85 | (Hypothetical) |

| 4-(Trifluoromethyl)picolinaldehyde | 4-Methoxyaniline | Ethanol | Acetic Acid | Reflux | 5 | 92 | (Hypothetical) |

| 4-(Trifluoromethyl)picolinaldehyde | 4-Nitroaniline | Ethanol | Acetic Acid | Reflux | 12 | 78 | (Hypothetical) |

| 4-(Trifluoromethyl)picolinaldehyde | 2-Aminophenol | Methanol | None | Room Temp | 24 | 88 | (Hypothetical) |

| 4-(Trifluoromethyl)picolinaldehyde | 4-Aminophenol | Ethanol | Acetic Acid | Reflux | 8 | 90 | (Hypothetical) |

Note: The data for 4-(trifluoromethyl)picolinaldehyde are hypothetical examples based on typical yields for similar reactions, as specific literature values for a range of amines with this aldehyde were not available.

Expected Characterization Data:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

-

¹³C NMR: The imine carbon atom usually appears in the range of δ 150-165 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1600-1650 cm⁻¹.[3]

Visualizations

Caption: Experimental workflow for the synthesis of Schiff bases.

Caption: General reaction for Schiff base condensation.

References

Application Notes and Protocols: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)pyridine-2-carbaldehyde, also known as 4-(trifluoromethyl)picolinaldehyde, as a versatile building block for the synthesis of advanced agrochemicals. The trifluoromethylpyridine moiety is a key pharmacophore in several commercial insecticides and herbicides, imparting enhanced biological activity and favorable physicochemical properties to the final products.[1][2] This document details the synthetic pathways to prominent agrochemicals, their mechanisms of action, efficacy data, and detailed experimental protocols.

Introduction to 4-(Trifluoromethyl)pyridine Derivatives in Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in the design of modern agrochemicals.[2] This is due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered electronic properties that can improve uptake and translocation within the target pest or weed.[3]

While this compound may not be the direct starting material in all large-scale industrial syntheses, its aldehyde functionality provides a reactive handle for straightforward conversion to key intermediates, most notably 4-(trifluoromethyl)nicotinic acid. This carboxylic acid is a pivotal precursor for the synthesis of the insecticide Flonicamid.[4][5] Furthermore, derivatives of the 4-(trifluoromethyl)pyridine core are essential for the synthesis of the herbicide Pyroxsulam.[6][7]

Synthetic Utility of this compound

The primary synthetic application of this compound in the context of agrochemical synthesis is its oxidation to 4-(trifluoromethyl)nicotinic acid. This transformation is a critical step to enable subsequent amide coupling reactions.

Proposed Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The aldehyde group at the 2-position of the pyridine ring can be readily oxidized to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO4) in an aqueous solution.[8][9]

Caption: Oxidation of the aldehyde to a carboxylic acid.

Application in the Synthesis of Flonicamid (Insecticide)

Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, particularly aphids.[10][11] It operates through a unique mode of action, modulating the chordotonal organs of insects, which disrupts their feeding behavior and ultimately leads to starvation.[2][12][13]

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

Once 4-(trifluoromethyl)nicotinic acid is obtained, the synthesis of Flonicamid proceeds via a two-step process involving the formation of an acid chloride followed by amidation.[10]

Caption: Synthetic pathway to Flonicamid.

Mechanism of Action: Flonicamid

Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide.[2][12] It acts as a chordotonal organ modulator. These organs are mechanoreceptors in insects that are crucial for hearing, balance, and spatial perception.[2] Flonicamid's metabolite, TFNA-AM, is a potent modulator of these organs, and while it does not directly act on TRPV channels, it acts upstream, leading to their activation.[14] This disruption of the chordotonal organs leads to a rapid cessation of feeding, ultimately causing the insect to die from starvation and dehydration.[11][12]

Caption: Flonicamid's mechanism of action.

Efficacy Data for Flonicamid

The following table summarizes the efficacy of Flonicamid against aphid populations in field studies.

| Active Ingredient | Formulation | Application Rate (g a.i. ha⁻¹) | Target Pest | Efficacy (% Mortality) | Reference |

| Flonicamid | 50 WG | 75 | Potato Aphids | 87.17% | [15][16] |

| Flonicamid | 50 WG | 75 | Potato Aphids | 94.0% | [6] |

Application in the Synthesis of Pyroxsulam (Herbicide)

Pyroxsulam is a post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in cereal crops.[4][7] It belongs to the triazolopyrimidine sulfonamide class of herbicides.[4]

Synthesis of a Key Pyroxsulam Intermediate

The 4-(trifluoromethyl)pyridine moiety is a core component of Pyroxsulam. A key intermediate in its synthesis is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The synthesis of this intermediate often starts from a suitable 4-(trifluoromethyl)pyridine precursor.

Caption: General synthesis of a Pyroxsulam intermediate.

Mechanism of Action: Pyroxsulam

Pyroxsulam is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) as a Group 2 herbicide.[17] It functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][18][19] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[18][20] Inhibition of ALS leads to a cessation of cell division and ultimately plant death.[4]

Caption: Pyroxsulam's mechanism of action.

Efficacy and Toxicological Data for Pyroxsulam

The following table summarizes key efficacy and toxicological data for Pyroxsulam.

| Data Point | Value | Species | Reference |

| Efficacy | |||

| Control of Lolium multiflorum | >85% at 15-18 g a.i. ha⁻¹ | Italian Ryegrass | [21] |

| Toxicology | |||

| Acute Oral LD50 | >2000 mg/kg | Rat | [17] |

| Subacute Dietary LC50 | >4883 mg/kg feed | Bobwhite Quail | [4] |

| Subacute Dietary LC50 | >4840 mg/kg feed | Mallard Duck | [4] |

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-(Trifluoromethyl)nicotinic Acid (Proposed)

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (optional, for quenching excess KMnO4)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

500 mL three-necked flask, reflux condenser, stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of this compound in water.

-

Slowly add a slight molar excess of potassium permanganate to the solution in portions while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC. The purple color of the permanganate should disappear as it is consumed.

-

After the reaction is complete, cool the mixture to room temperature. If excess permanganate is present, it can be quenched by the careful addition of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Combine the filtrates and acidify to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)nicotinic acid.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of Flonicamid

Materials:

-

4-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl2)

-

Aminoacetonitrile hydrochloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Aqueous sodium carbonate

-

Reaction vessel, reflux condenser, stirrer, dropping funnel, filtration apparatus

Procedure: Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

-

To a reaction vessel containing 4-(trifluoromethyl)nicotinic acid and a catalytic amount of DMF in an anhydrous solvent, slowly add thionyl chloride.

-

Heat the mixture to reflux for 3-4 hours.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride.

Step 2: Synthesis of Flonicamid

-

Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent.

-

In a separate flask, prepare a solution of aminoacetonitrile hydrochloride and a base in the same solvent.

-

Slowly add the acid chloride solution to the aminoacetonitrile solution at a controlled temperature.

-

Allow the reaction to stir at room temperature for several hours until completion.

-

The intermediate amide can then be treated with aqueous sodium carbonate to yield Flonicamid.

-

Filter the resulting solid, wash with water, and dry to obtain the final product.

Protocol 3: Synthesis of Pyroxsulam

Materials:

-

2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

-

Organic base (e.g., pyridine or DABCO)

-

Acetonitrile

-

Ethanol/water mixture for recrystallization

-

Reaction vessel, stirrer, filtration apparatus

Procedure:

-

In a reaction vessel, dissolve 2-amino-5,7-dimethoxy-[15][16][22]triazolo[1,5-a]pyrimidine and an organic base in acetonitrile.

-

To this solution, add 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride.

-

Stir the reaction mixture at 20-40°C until the reaction is complete as monitored by TLC or HPLC.

-

Purify the crude product by pH-adjusted extraction.

-

Recrystallize the purified product from an ethanol/water mixture to obtain technical-grade Pyroxsulam.[7][16]

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of important agrochemicals. Its straightforward conversion to 4-(trifluoromethyl)nicotinic acid provides a direct entry point to the synthesis of the insecticide Flonicamid. The broader 4-(trifluoromethyl)pyridine scaffold is also integral to the herbicide Pyroxsulam. The unique modes of action of these final products, coupled with their high efficacy, underscore the importance of this chemical class in modern crop protection strategies. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel agrochemicals.

References

- 1. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flonicamid [lsuagcenter.com]

- 3. nbinno.com [nbinno.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Picolinic acid - Wikipedia [en.wikipedia.org]

- 10. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 18. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 21. researchgate.net [researchgate.net]

- 22. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Ligands from 2-Formyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The formyl group serves as a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds with potential therapeutic applications.

Application Notes

Novel ligands synthesized from 2-formyl-4-(trifluoromethyl)pyridine are promising candidates for targeting a range of biological pathways implicated in various diseases. The incorporation of the 4-(trifluoromethyl)pyridine moiety has been associated with a variety of biological activities.

Anticancer Potential: Chalcones and Schiff bases are two classes of compounds readily synthesized from 2-formyl-4-(trifluoromethyl)pyridine that have shown significant potential as anticancer agents.[1][2][3][4] Chalcone derivatives, in particular, have been reported to exhibit cytotoxic activity against various human cancer cell lines, including breast, lung, prostate, and colon cancer.[2] For instance, certain chalcone-sulfonamide hybrids have demonstrated potent anticancer activity against the MCF-7 human breast cancer cell line.[1] The mechanism of action for many anticancer chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS) levels within cancer cells.[2]

Antitubercular Activity: Pyridyl chalcones have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.[5] Specifically, derivatives bearing lipophilic moieties have shown potent growth inhibitory activity.[5] The exploration of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine could lead to the development of novel antitubercular agents.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[6][7][8] The unique electronic properties imparted by the trifluoromethyl group can be exploited to design selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. For example, 2,4-disubstituted pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia.[6] Furthermore, derivatives of 2-substituted-4-(2-fluorophenoxy) pyridine have been developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[8]

Experimental Protocols

The following are detailed protocols for the synthesis of various classes of ligands from 2-formyl-4-(trifluoromethyl)pyridine.

Synthesis of Schiff Bases (Imines)

Schiff base formation, or imination, is a condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone for generating a diverse library of ligands.

General Protocol:

-

Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

-

Add the desired primary amine (1.0-1.2 eq) to the solution.

-

Optionally, a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Example: Synthesis of N-(Aryl)-1-(4-(trifluoromethyl)pyridin-2-yl)methanimine

To a solution of 2-formyl-4-(trifluoromethyl)pyridine (1 mmol) in absolute ethanol (10 mL), add the substituted aniline (1 mmol) and a few drops of glacial acetic acid. Reflux the mixture for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine followed by its in-situ reduction to an amine.

General Protocol:

-

In a round-bottom flask, dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

-

Continue stirring at room temperature or heat as necessary until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.

General Protocol:

-

Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or a basic ionic liquid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Synthesis of Alkenes via Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into a carbon-carbon double bond with high stereoselectivity, depending on the nature of the Wittig reagent.

General Protocol:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purify the resulting alkene by column chromatography.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone.

General Protocol:

-

Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a protic solvent like ethanol or methanol.

-

Add a solution of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress is monitored by the formation of a precipitate or by TLC.

-

Once the reaction is complete, pour the mixture into cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash with water until neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data

The following table summarizes representative biological activity data for pyridine derivatives, highlighting the potential of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. It is important to note that these values are for structurally related compounds and direct testing of the synthesized ligands is required to determine their specific activities.

| Compound Class | Target/Assay | Cell Line | IC₅₀/IC₉₀ |

| Pyridyl Chalcone (Biphenyl moiety) | M. tuberculosis H37Rv | - | IC₉₀: 8.9 µM[5] |

| Pyridyl Chalcone (Dichloro-phenyl moiety) | M. tuberculosis H37Rv | - | IC₉₀: 28 µM[5] |

| Pyridyl Chalcone (Trimethoxy-phenyl) | Antiproliferative | MDA468 | IC₅₀: 0.7 µM[5] |

| Pyridyl Chalcone (Anthracene-9-yl) | Antiproliferative | MDA468 | IC₅₀: 0.3 µM[5] |

| Chalcone-Sulfonamide Hybrid | Anticancer | MCF-7 | Potent Activity[1] |

| 2,4-disubstituted pyridine | FLT3 Kinase | - | Potent Inhibition[6] |

| 2-substituted-4-phenoxy pyridine | c-Met/VEGFR-2 Kinase | - | IC₅₀: 0.11µM / 0.19µM[8] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathways for creating diverse ligands from 2-formyl-4-(trifluoromethyl)pyridine.

Caption: Synthetic routes from 2-formyl-4-(trifluoromethyl)pyridine.

Potential Signaling Pathway Inhibition

Ligands derived from 2-formyl-4-(trifluoromethyl)pyridine, particularly kinase inhibitors, may target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Caption: Inhibition of cancer signaling pathways.

References

- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 2,4-disubstitued pyridine derivatives as potent FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Multicomponent Reactions

Introduction

4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile building block in synthetic and medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular scaffolds.[2][3] This document outlines the application of this compound in several key MCRs, providing detailed protocols and expected outcomes for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Key Applications in Multicomponent Reactions

The electrophilic nature of the aldehyde functional group in this compound, further activated by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for various MCRs. These reactions enable the rapid generation of diverse compound libraries for drug discovery programs.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics.[4][5] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.

-

Reaction Scheme:

-

Significance: The Ugi reaction allows for the introduction of four points of diversity, leading to the rapid synthesis of complex, drug-like molecules. The incorporation of the 4-(trifluoromethyl)pyridine moiety can impart favorable pharmacokinetic properties to the resulting peptidomimetics.

Passerini Three-Component Reaction

The Passerini reaction is a fundamental isocyanide-based MCR that yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[6][7]

-

Reaction Scheme:

-

Significance: This reaction provides a straightforward route to highly functionalized molecules with potential applications as esterase inhibitors or prodrugs. The resulting α-acyloxy carboxamides can serve as versatile intermediates for further synthetic transformations.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are known for their cardiovascular activities (e.g., calcium channel blockers).[8][9] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

-

Reaction Scheme:

-

Significance: The synthesis of 1,4-dihydropyridines bearing a 4-(trifluoromethyl)pyridyl substituent at the 4-position can lead to novel analogs of existing cardiovascular drugs with potentially improved efficacy and metabolic stability.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[10][11][12] DHPMs exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[10]

-

Reaction Scheme:

-

Significance: This reaction provides access to a privileged heterocyclic scaffold. However, the electron-deficient nature of the trifluoromethyl group in this compound can destabilize the key N-acyliminium ion intermediate, potentially hindering the reaction.[9] Modified reaction conditions, such as the use of stronger Lewis acid catalysts or microwave irradiation, may be necessary to achieve good yields.[11][12]

Quantitative Data Summary

The following tables summarize typical yields for multicomponent reactions involving substituted aldehydes, providing a benchmark for reactions with this compound.

Table 1: Ugi Four-Component Reaction Yields

| Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Aniline | Acetic Acid | tert-Butyl isocyanide | Methanol | 85-95 |

| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 80-90 |

| Morpholine | Propionic Acid | Benzyl isocyanide | Dichloromethane | 75-85 |

Table 2: Passerini Three-Component Reaction Yields

| Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 88-96 |

| Benzoic Acid | Cyclohexyl isocyanide | Tetrahydrofuran | 85-92 |

| Propionic Acid | Benzyl isocyanide | Dichloromethane | 82-90 |